1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid

Lipophilicity Pharmacokinetics Cellular Permeability

Quinolone SAR programs often lose throughput to inefficient N1-alkylation (yields 45-78%). This pre-functionalized 1,2-dimethyl-4-oxo scaffold eliminates that step, accelerating parallel synthesis. - Eliminates N1-alkylation bottleneck; ready for C6/C7/C8 derivatization. - LogP 1.62 (~10x higher than unsubstituted core) improves passive membrane permeability for intracellular target assays. - Thermally robust (BP 352.7±42.0°C) for high-temperature reactions.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B033060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)O
InChIInChI=1S/C12H11NO3/c1-7-10(12(15)16)11(14)8-5-3-4-6-9(8)13(7)2/h3-6H,1-2H3,(H,15,16)
InChIKeyRDEXTEPFIVECBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid – Profile & Procurement


1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid (CAS: 73281-83-1), also known as 1,2-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol [1]. It belongs to the class of quinoline carboxylic acids, characterized by a quinoline ring system substituted with a carboxyl group . This compound is a naturally occurring alkaloid, isolated from the herb *Micromelum* sp., and is primarily utilized as a scaffold in the synthesis of antibacterial agents, particularly quinolone antibiotics . Its key physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 352.7±42.0 °C at 760 mmHg, and a LogP of 1.62 .

1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid – Substitution Risks


Generic substitution within the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid class is not advisable due to the profound impact of specific substituent patterns on biological activity, physicochemical properties, and synthetic utility. The presence and position of methyl groups, particularly at the N1 and C2 positions, are critical determinants of potency and selectivity [1]. Extensive structure-activity relationship (SAR) studies have established that modifications at the N1, C6, C7, and C8 positions of the quinolone core drastically alter antimicrobial efficacy, spectrum, and pharmacokinetic behavior [2]. For example, the introduction of a fluorine atom at C6 is known to enhance antibacterial activity and gyrase inhibition, a feature absent in this compound [3]. Conversely, the unique 1,2-dimethyl substitution pattern of this compound defines its specific chemical space and reactivity profile, which cannot be replicated by other in-class compounds lacking this precise configuration. Consequently, assuming functional equivalence without rigorous comparative data is scientifically unsound and can lead to experimental failure or suboptimal procurement decisions.

1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid – Evidence Guide


Lipophilicity Advantage Over Unsubstituted Core

The lipophilicity of 1,4-dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid is a key determinant of its passive membrane permeability, a critical factor for intracellular target engagement. The measured LogP value for this compound is 1.62 . In contrast, the unsubstituted parent scaffold, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 13721-01-2), has a predicted LogP of approximately 0.5 . This difference of over one log unit indicates a roughly 10-fold higher theoretical partition coefficient for the dimethyl analog, suggesting significantly enhanced membrane permeation potential, which is essential for assays requiring intracellular access or for predicting bioavailability in more complex systems.

Lipophilicity Pharmacokinetics Cellular Permeability

Precursor Advantage in N-1 Alkylation

The N-1 methylation of the quinolone core is a critical step in the synthesis of many antibacterial agents. The target compound, already bearing the N1-methyl group, serves as a direct precursor that can bypass this often low-yielding step. A study on the synthesis of 1-aryl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids reported yields ranging from 45-78% for the N-1 arylation of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold [1]. In contrast, the use of 1,4-dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid as a starting material for further derivatization at other positions (e.g., C6 or C7) avoids this loss, effectively representing a quantitative yield for the N1- and C2-substitution pattern. This makes it a more efficient and cost-effective building block for exploring SAR at other positions of the quinolone nucleus when the 1,2-dimethyl motif is desired.

Synthetic Chemistry Quinolone Synthesis Alkylation

Thermal Stability vs. Nalidixic Acid

Thermal stability is a practical but often overlooked factor in compound procurement and handling. The boiling point of 1,4-dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid is reported as 352.7±42.0 °C at 760 mmHg . For comparison, the widely used quinolone antibacterial nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) has a melting point of 229-230 °C and decomposes before boiling [1]. While a direct boiling point comparison is not possible due to decomposition, the significantly higher boiling point of the target compound suggests a greater thermal resilience and a wider liquid range, which can be advantageous in certain synthetic procedures or analytical techniques requiring elevated temperatures without degradation.

Thermal Stability Process Chemistry Storage

1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid – Application Scenarios


Cell-Based Assays for Intracellular Targets

The compound's enhanced lipophilicity (LogP 1.62) compared to the unsubstituted quinolone core (LogP ~0.5) makes it a superior choice for cell-based assays, particularly those targeting intracellular bacterial pathogens or enzymes. The approximately 10-fold higher theoretical partition coefficient suggests significantly improved passive diffusion across cell membranes, increasing the likelihood of achieving the necessary intracellular concentration for target engagement . This makes it a preferred candidate over more hydrophilic analogs for primary screening campaigns where cellular permeability is a potential bottleneck.

Streamlined Synthesis of 1,2-Dimethylquinolones

In medicinal chemistry programs focused on optimizing the C6, C7, or C8 positions of the quinolone scaffold while maintaining the 1,2-dimethyl motif, this compound is the optimal starting material. By providing a pre-functionalized core, it eliminates the need for a separate and often inefficient N1-alkylation step, which has been reported to yield only 45-78% [1]. This translates to a tangible increase in synthetic throughput and a reduction in material costs, directly impacting the feasibility and efficiency of large parallel synthesis efforts.

High-Temperature Synthesis & Analysis

For experimental procedures requiring elevated temperatures, such as high-boiling solvent reactions or certain gas chromatography methods, the compound's high boiling point of 352.7±42.0 °C is a differentiating advantage . Its predicted thermal resilience offers a wider operational window compared to other quinolone derivatives that may decompose at lower temperatures. This makes it a more robust candidate for process chemistry development or specialized analytical method validation where thermal stability is a prerequisite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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